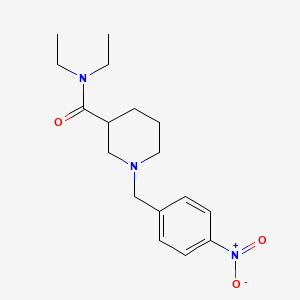

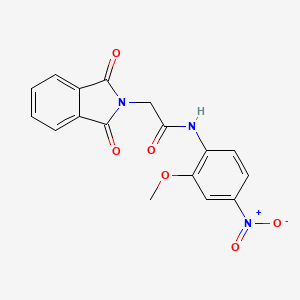

![molecular formula C15H21NO4S B5012162 1-[(4-tert-butylphenyl)sulfonyl]proline](/img/structure/B5012162.png)

1-[(4-tert-butylphenyl)sulfonyl]proline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The asymmetric synthesis of unsaturated, fused bicyclic proline analogues involves the treatment of cyclic bis(allylsulfoximine)titanium complexes with N-tert-butylsulfonyl imino ethyl ester, leading to enantio- and diastereomerically pure, bicyclic, N-tert-butylsulfonyl protected proline analogues with high regio- and diastereoselectivities (Koep, Gais, & Raabe, 2003). Furthermore, L-proline-promoted CuI-catalyzed coupling reactions of aryl halides with sulfinic acid salts have been used to synthesize aryl sulfones, including 4-phenylsulfonyl- and 4-methanesulfonyl-substituted L-phenylalanine derivatives (Zhu & Ma, 2005).

Molecular Structure Analysis

The motional restrictions of the proline pyrrolidine ring, due to the presence of substituents like the tert-butyl group, play a significant role in peptide and protein structures. The introduction of a sterically demanding tert-butyl group at C-4 in proline leads to significant effects on the pyrrolidine ring's puckering, demonstrating the impact of substituent modification on the conformational preferences of proline derivatives (Koskinen et al., 2005).

Chemical Reactions and Properties

The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes demonstrates the versatility of 1-[(4-tert-butylphenyl)sulfonyl]proline derivatives in organic synthesis. These compounds act as N-(Boc)-protected nitrones, offering a novel class of reactants for the synthesis of N-(Boc)hydroxylamines and serving as valuable building blocks in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The analysis of physical properties, such as conformational preferences and crystalline structure, is crucial for understanding the reactivity and application of proline derivatives. The crystal structure analysis of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester highlights the extended conformation of these molecules, contributing to the knowledge of peptide conformations and their implications in peptide synthesis and design (Marsh, Narasimha Murthy, & Venkatesan, 1977).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity and the ability to undergo various chemical transformations, are essential for their application in synthetic chemistry. The development of methods for the synthesis of N-sulfonyl amidines from proline, involving decarboxylative coupling under metal- and oxidant-free conditions, showcases the innovative approaches to harnessing the chemical properties of proline derivatives for green synthesis (Liu et al., 2021).

作用机制

Target of Action

The primary target of 1-[(4-tert-butylphenyl)sulfonyl]proline is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, thus regulating the bioavailability of glucocorticoids .

Mode of Action

This interaction could result in changes to the levels of cortisol and cortisone in the body, impacting various physiological processes .

Biochemical Pathways

The compound’s interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 affects the glucocorticoid metabolic pathway . By potentially inhibiting the enzyme, the compound could disrupt the conversion of cortisol to cortisone, leading to alterations in the downstream effects of these hormones .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 . By potentially inhibiting this enzyme, the compound could affect the balance of cortisol and cortisone in the body, influencing a range of physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .

属性

IUPAC Name |

1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18/h6-9,13H,4-5,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTKDYYHVNHFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)pyridinium iodide](/img/structure/B5012080.png)

![1-benzyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium chloride](/img/structure/B5012084.png)

![1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5012090.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B5012092.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5012114.png)

![N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B5012116.png)

![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012142.png)